molecular formula C13H14O B8174722 2-(Cyclopropylmethoxy)-4-ethynyl-1-methylbenzene

2-(Cyclopropylmethoxy)-4-ethynyl-1-methylbenzene

Cat. No.: B8174722
M. Wt: 186.25 g/mol
InChI Key: RYLRIGBONOOLHN-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-4-ethynyl-1-methylbenzene is an organic compound with a unique structure that combines a cyclopropylmethoxy group, an ethynyl group, and a methylbenzene core

Properties

IUPAC Name

2-(cyclopropylmethoxy)-4-ethynyl-1-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-3-11-5-4-10(2)13(8-11)14-9-12-6-7-12/h1,4-5,8,12H,6-7,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLRIGBONOOLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#C)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-4-ethynyl-1-methylbenzene typically involves multiple steps, starting with the preparation of the cyclopropylmethoxy group and its subsequent attachment to the benzene ring. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 2-(Cyclopropylmethoxy)-4-ethynyl-1-methylbenzene may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to ensure high yield and purity. The choice of boron reagents and palladium catalysts is crucial in this process, as they significantly influence the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-4-ethynyl-1-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction can produce alkanes.

Scientific Research Applications

2-(Cyclopropylmethoxy)-4-ethynyl-1-methylbenzene has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Cyclopropylmethoxy)-4-ethynyl-1-methylbenzene exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopropylmethoxy)-4-ethynyl-1-methylbenzene is unique due to the presence of both the ethynyl and cyclopropylmethoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

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